molecular formula C16H18N4O2S2 B2572926 N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021136-52-6

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2572926
CAS No.: 1021136-52-6
M. Wt: 362.47
InChI Key: SAKJBTVOWRSXKH-UHFFFAOYSA-N
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Description

N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S2 and its molecular weight is 362.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Research on thiophene derivatives, such as the dearomatising cyclisation of thiophene-3-carboxamides, reveals advanced synthetic methodologies that enable the creation of complex molecules with potential therapeutic applications. These methodologies facilitate the transformation of simple thiophene substrates into more complex and biologically relevant structures through processes like cyclisation and rearrangement (Clayden et al., 2004). Similarly, the development of scalable synthesis methods for compounds like VEGFR inhibitor AG-28262 demonstrates the importance of thiophene and pyridazine derivatives in medicinal chemistry, showcasing the efforts to improve synthetic routes for pharmaceutical applications (Scott et al., 2006).

Biological Activity and Drug Discovery

Studies on pyridine and thiophene derivatives have highlighted their potential as inhibitors of various enzymes and receptors, indicating their utility in drug discovery efforts. For instance, pyridine-2-carboxaldehyde thiosemicarbazone derivatives have been evaluated for their cytotoxicity and antineoplastic activity, demonstrating significant biological activities that could be leveraged for therapeutic purposes (Liu et al., 1996). The exploration of novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis further exemplifies the chemical diversity and biological relevance of thiophene derivatives (Pokhodylo et al., 2010).

Material Science and Photophysical Properties

The synthesis of 2-azaindolizines and the investigation of their photophysical properties highlight another aspect of thiophene and pyridazine derivatives, underscoring their potential applications in material science. The ability to generate fluorescent compounds from these derivatives can open new avenues for their use in imaging and sensor technologies (Shibahara et al., 2006).

Properties

IUPAC Name

N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c21-14(17-11-4-1-2-5-11)10-24-15-8-7-13(19-20-15)18-16(22)12-6-3-9-23-12/h3,6-9,11H,1-2,4-5,10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKJBTVOWRSXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.